REACTION_CXSMILES
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[C:1]([CH2:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:2].C(OCC)(=O)C.Cl.P([S-])(OCC)(OCC)=[S:23]>>[NH2:2][C:1](=[S:23])[CH2:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|
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Name
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|
Quantity
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4.23 g
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Type
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reactant
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Smiles
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C(#N)CC=1C=C(C(=O)OCC)C=CC1
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Name
|
|
Quantity
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42 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC.Cl
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Name
|
|
Quantity
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4.5 mL
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Type
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reactant
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Smiles
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P(=S)(OCC)(OCC)[S-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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NC(CC=1C=C(C(=O)OCC)C=CC1)=S
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.94 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |